2-Ethyl-8-hydroxyquinazolin-4(1H)-one
Description
Properties
CAS No. |
105459-51-6 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
2-ethyl-8-hydroxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-8-11-9-6(10(14)12-8)4-3-5-7(9)13/h3-5,13H,2H2,1H3,(H,11,12,14) |
InChI Key |
UAZPEPIFTCFRSL-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C=CC=C2O)C(=O)N1 |
Isomeric SMILES |
CCC1=NC(=O)C2=C(N1)C(=CC=C2)O |
Canonical SMILES |
CCC1=NC(=O)C2=C(N1)C(=CC=C2)O |
Synonyms |
4(1H)-Quinazolinone, 2-ethyl-8-hydroxy- (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl 8 Hydroxyquinazolin 4 1h One and Its Analogues
Investigation of Novel Cyclization and Annulation Protocols
The construction of the quinazolinone ring system is the cornerstone of synthesizing 2-Ethyl-8-hydroxyquinazolin-4(1H)-one. Traditional methods are continually being supplanted by novel cyclization and annulation strategies that offer improved efficiency, broader substrate scope, and milder reaction conditions. researchgate.net Recent advancements include visible-light-induced cyclization, radical cascade reactions, and innovative multicomponent approaches. researchgate.netacs.org For instance, an efficient radical cascade cyclization of unactivated alkenes has been developed to produce a series of ring-fused quinazolinones in moderate to excellent yields without the need for a transition metal catalyst. acs.orgacs.orgnih.gov This highlights a move towards more atom-economical and powerful synthetic tools.
In line with the growing demand for sustainable chemical manufacturing, green chemistry principles are being increasingly integrated into quinazolinone synthesis. researchgate.net A significant focus has been the replacement of hazardous organic solvents with environmentally benign alternatives like water or biomass-derived solvents such as eucalyptol. researchgate.netnih.gov
One novel approach utilizes lemon juice as a natural, biodegradable acid catalyst in conjunction with concentrated solar radiation as a renewable energy source for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. nih.gov This method, involving the reaction of 2-aminobenzamide with various aldehydes, achieves high yields (up to 97%) in remarkably short reaction times (10 minutes), demonstrating superior efficiency over other catalysts and solvents. nih.gov The high atom economy and low E-factor underscore the eco-friendly nature of this process. nih.gov
Another strategy involves the use of a magnetically separable and reusable nanocatalyst (Fe3O4@EDTA/CuI) for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ethanol, a greener solvent. semanticscholar.org This method offers short reaction times, high yields, and the ability to recycle the catalyst multiple times with minimal loss of activity, aligning with the principles of sustainable chemistry. semanticscholar.org Catalyst-free methods have also been developed, using water as the sole reaction medium for the direct cyclocondensation of 2-aminobenzamide with aldehydes, offering advantages of low cost, mild conditions, and a simple workup. researchgate.net
Catalysis is pivotal in the modern synthesis of quinazolinones, offering pathways with higher efficiency and selectivity. Both metal-based and metal-free (organocatalytic) systems have been extensively developed.
Metal-Catalyzed Synthesis: Transition metals, particularly copper, play a significant role. Copper-catalyzed methodologies are valued for their efficiency in forming C-N bonds. nih.gov For example, a copper-catalyzed imidoylative cross-coupling/cyclocondensation between 2-isocyanobenzoates and amines provides an efficient route to quinazolin-4-ones. organic-chemistry.org Other protocols include copper-catalyzed reactions of 2-arylindoles with amines in the presence of oxygen and copper-catalyzed radical methylation/C-H amination/oxidation cascade reactions. organic-chemistry.org Iron and manganese have also been employed; an Fe/HCl system can be used for the cascade reductive cyclization of N-cyano-2-nitrobenzimidates, while Mn/TBHP can mediate the oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides. nih.gov
Organocatalysis: Metal-free organocatalytic systems provide a valuable alternative, avoiding issues of metal toxicity and cost. Basic organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze the oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines. nih.gov Triethanolamine (TEOA) has been employed as an effective catalyst for domino multicomponent strategies in aqueous media, showcasing an eco-friendly approach. nih.gov
Understanding the reaction mechanism is crucial for optimizing and expanding the utility of synthetic methods. For quinazolinone synthesis, significant effort has been directed toward elucidating the pathways of cascade and multicomponent reactions. A radical-triggered cascade cyclization of N3-alkenyl-tethered quinazolinones has been developed under transition-metal-free conditions, where the carbamoyl radical is generated in situ from the oxidative decarboxylation of oxamic acids. researchgate.net
Detailed mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have been performed on radical cascade pathways for synthesizing fused quinazolinones. acs.orgacs.org These studies confirm the radical nature of the reaction mechanism and provide insight into the transformation, which features high atomic economy and a broad substrate scope under base- and metal-free conditions. acs.org Multicomponent reactions, which combine three or more reactants in a single step, are highly attractive for building molecular diversity. scispace.com Acid-mediated one-pot domino reactions of substituted 2-aminothiazoles, benzaldehydes, and cyclic diketones under microwave irradiation have been developed to construct novel thiazolo[2,3-b]quinazolinone derivatives. researchgate.net
Regioselectivity and Stereoselectivity Control in Synthetic Routes
Achieving the desired substitution pattern, such as in 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, hinges on controlling regioselectivity. This is typically achieved by selecting appropriately substituted starting materials, for example, starting with a derivative of 2-amino-3-hydroxybenzoic acid to ensure the final placement of the hydroxyl group at the C8 position.
Methodologies for regioselective synthesis are being developed where the reaction conditions or the nature of the substrate can direct the outcome. rsc.org For instance, in related heterocyclic systems, substrate-controlled, regioselective carbopalladation has been demonstrated to control the position of substitution during cyclization reactions. rsc.org While not directly applied to the title compound, these principles of controlling cyclization pathways are fundamental to achieving regiochemical control in complex heterocyclic synthesis. rsc.org Stereoselectivity becomes critical when synthesizing chiral analogues of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, as discussed in the section on asymmetric synthesis.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
The efficiency of any synthetic protocol is highly dependent on the reaction conditions. Systematic optimization of parameters such as catalyst, solvent, temperature, and reaction time is essential for maximizing product yield and selectivity.
For the synthesis of 2-thioxoquinazolin-4(1H)-one derivatives, a related scaffold, various bases (DABCO, DBU, Et3N, NaOH, K2CO3) and solvents (DMSO, MeCN, DMF) were screened. The optimal conditions were found to be using DBU as the base in DMF at 60 °C, demonstrating how a systematic approach can significantly improve reaction efficiency.
Similarly, in the development of a nanocatalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, a comprehensive optimization study was performed. semanticscholar.org The reaction between o-aminobenzamide and p-methylbenzaldehyde was tested in various polar aprotic and protic solvents, as well as under neat conditions. Refluxing in ethanol with 20 mg of the Fe3O4@EDTA/CuI catalyst for 20 minutes was identified as the ideal condition, affording a 97% yield. semanticscholar.org These examples underscore the importance of fine-tuning reaction parameters to achieve desired outcomes.
Table 1: Optimization of Reaction Conditions for Nanocatalytic Synthesis of a 2,3-dihydroquinazolin-4(1H)-one Derivative semanticscholar.org
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Toluene | Reflux | 60 | No Product |
| 2 | DMF | Reflux | 60 | 43 |
| 3 | DMSO | Reflux | 60 | 56 |
| 4 | Acetonitrile (B52724) | Reflux | 60 | 11 |
| 5 | THF | Reflux | 60 | 23 |
| 6 | Water | Reflux | 60 | No Reaction |
| 7 | Ethanol | RT | 60 | 62 |
| 8 | Ethanol | Reflux | 20 | 97 |
| 9 | Ethanol | Reflux | 10 | 76 |
| 10 | Ethanol | Reflux | 30 | 97 |
Reaction conditions: o-aminobenzamide (0.5 mmol), p-methylbenzaldehyde (0.5 mmol), Fe3O4@EDTA/CuI (20 mg), solvent (3 mL).
Development of Asymmetric Synthetic Approaches (if applicable to derivatives)
While 2-Ethyl-8-hydroxyquinazolin-4(1H)-one itself is not chiral, the development of asymmetric methods is crucial for synthesizing its chiral analogues and derivatives, which are of significant interest in medicinal chemistry. dicp.ac.cnnih.gov
One prominent strategy is the asymmetric hydrogenation of quinazolinones to produce chiral dihydroquinazolinones. dicp.ac.cn For example, iridium-catalyzed asymmetric hydrogenation has been shown to have a broad substrate scope and provide products with excellent yields and up to 98% enantioselectivity. dicp.ac.cn Another approach involves biomimetic asymmetric reduction using chiral and regenerable NAD(P)H models, which can also furnish chiral products with high yields and enantiomeric excesses up to 98%. dicp.ac.cn
The synthesis of axially chiral quinazolinones, where chirality arises from restricted rotation around a C-N, N-N, or C-C bond, has also become a prominent research area. researchgate.net Methodologies such as atroposelective halogenation and kinetic resolution have been key in accessing these important structures. researchgate.net Furthermore, asymmetric alkynylation of 2-quinazolinone derivatives has been explored as a route to enantioenriched α-quaternary amines, demonstrating the versatility of the quinazolinone scaffold in asymmetric synthesis. digitellinc.com
Lack of Specific Research Data on the Chemical Reactivity and Transformation of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the chemical reactivity and transformation studies of the compound 2-Ethyl-8-hydroxyquinazolin-4(1H)-one .
While the quinazolinone scaffold is a well-studied and important heterocyclic motif in medicinal chemistry and materials science, with a vast body of literature on the synthesis and biological activity of its various derivatives, specific experimental data on the chemical reactions of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one are not available in the public domain.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on this specific compound. Generating content on its electrophilic and nucleophilic aromatic substitution, oxidation and reduction chemistry, functional group interconversions, ring-opening and rearrangement reactions, and detailed mechanistic elucidation would require speculation based on the reactivity of related but distinct molecules. This approach would not meet the standard of scientific accuracy for a document focused exclusively on 2-Ethyl-8-hydroxyquinazolin-4(1H)-one.
Researchers interested in the chemical properties of this specific compound would likely need to perform de novo experimental studies to elucidate its reactivity profile. General principles of quinazolinone chemistry could provide a starting point for such investigations, but concrete data, reaction tables, and mechanistic details for 2-Ethyl-8-hydroxyquinazolin-4(1H)-one remain to be established through dedicated laboratory research.
Therefore, the following sections of the requested article cannot be completed at this time due to the absence of specific research findings:
Chemical Reactivity and Transformation Studies of 2 Ethyl 8 Hydroxyquinazolin 4 1h One
Detailed Mechanistic Elucidation of Key Transformations
Kinetic and Thermodynamic Aspects of Reactivity
Until such time as specific studies on the chemical reactivity of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one are published, a detailed article on this topic cannot be responsibly generated.
Structure Reactivity and Structure Property Relationship Studies of 2 Ethyl 8 Hydroxyquinazolin 4 1h One Derivatives
Systematic Derivatization for Modulating Chemical Reactivity
Introduction of Diverse Substituents at Specific Positions
No systematic studies detailing the introduction of a wide array of substituents at various positions of the 2-Ethyl-8-hydroxyquinazolin-4(1H)-one scaffold have been found. Such studies are crucial for understanding how modifications to the core structure influence its chemical reactivity.
Exploration of Isomeric and Tautomeric Forms
While the potential for keto-enol tautomerism exists in the 8-hydroxyquinazolin-4(1H)-one system, specific investigations into the isomeric and tautomeric forms of the 2-ethyl derivative, including their relative stabilities and interconversion, are not documented.
Quantitative Analysis of Substituent Effects on Reactivity
Quantitative Structure-Activity Relationship (QSAR) studies are vital for understanding the correlation between the physicochemical properties of substituents and the reactivity of a molecule. No QSAR studies specifically focused on derivatives of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one have been identified.
Conformational Analysis and its Influence on Chemical Behavior
The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a critical role in its chemical behavior. Detailed conformational analysis of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, which would elucidate the preferred spatial arrangement of the ethyl group and the planarity of the quinazolinone ring system, is not available.
Probing Intramolecular Interactions Affecting Reactivity
The presence of the 8-hydroxyl group suggests the potential for significant intramolecular hydrogen bonding. While this is a known phenomenon in related 8-hydroxyquinoline (B1678124) compounds, specific studies quantifying this interaction and its effect on the reactivity of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one are absent from the literature.
Advanced Spectroscopic and Structural Elucidation Research of 2 Ethyl 8 Hydroxyquinazolin 4 1h One
High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Complex Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques (like COSY, HSQC, and HMBC) would be employed to unambiguously assign all proton and carbon signals.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the different chemical environments of the protons. The aromatic protons on the quinazolinone ring system would typically appear in the downfield region (around 6.5-8.0 ppm). The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region. mdpi.comrsc.org The protons of the hydroxyl (-OH) and amine (-NH) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbonyl carbon (C=O) would be significantly downfield (typically >160 ppm), followed by the other aromatic and heterocyclic carbons. mdpi.com The carbons of the ethyl group would be found in the upfield region of the spectrum.
Table 1: Hypothetical ¹H NMR Data for 2-Ethyl-8-hydroxyquinazolin-4(1H)-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | -OH |
| Data not available | Data not available | Data not available | -NH |
| Data not available | q (quartet) | 2H | -CH₂- |
Table 2: Hypothetical ¹³C NMR Data for 2-Ethyl-8-hydroxyquinazolin-4(1H)-one
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not available | C=O |
| Data not available | Aromatic/Heterocyclic Cs |
| Data not available | -CH₂- |
Mass Spectrometry Fragmentation Pathway Analysis for Structural Validation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For 2-Ethyl-8-hydroxyquinazolin-4(1H)-one (molecular formula C₁₀H₁₀N₂O₂), the expected exact mass would be calculated. High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high accuracy.
Table 3: Predicted Mass Spectrometry Data for 2-Ethyl-8-hydroxyquinazolin-4(1H)-one
| m/z (mass-to-charge ratio) | Ion Identity |
|---|---|
| 190.0742 (Calculated) | [M]⁺ (Molecular Ion) |
X-ray Crystallography for Solid-State Molecular Architecture
The resulting crystal structure would confirm the planarity of the quinazolinone ring system and show the orientation of the ethyl and hydroxyl substituents. For similar heterocyclic structures, crystallographic data provides unambiguous proof of the molecular connectivity and stereochemistry. nih.govnih.gov
Table 4: Representative Crystal Data Collection and Refinement Parameters
| Parameter | Value |
|---|---|
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | Data not available |
| Volume (ų) | Data not available |
| Z (molecules per unit cell) | Data not available |
Analysis of Intermolecular Interactions and Crystal Packing
The data from X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. nih.gov For 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, the hydroxyl (-OH) and the N-H groups are strong hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen atoms are hydrogen bond acceptors. It is highly probable that the crystal structure would be dominated by a network of hydrogen bonds. nih.gov Additionally, the planar aromatic ring system would likely facilitate π-π stacking interactions, further stabilizing the crystal structure.
Polymorphism and Co-crystallization Research
Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs of a compound can have different physical properties. Research into the polymorphism of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) to see if different crystal forms can be isolated.
Co-crystallization is a technique where a compound is crystallized with another molecule (a "coformer") to create a new crystalline solid with potentially improved properties. nih.gov Research in this area would involve selecting suitable coformers that can form strong intermolecular interactions, such as hydrogen bonds, with the target molecule. nih.gov No specific studies on the polymorphism or co-crystallization of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one have been reported.
Vibrational Spectroscopy (IR, Raman) for Structural and Conformational Insights
Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound and are useful for identifying functional groups.
The IR spectrum of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. A strong absorption around 1680-1650 cm⁻¹ would be indicative of the C=O (amide) stretching vibration. rsc.orgresearchgate.net C-H stretching vibrations for the aromatic and ethyl groups would appear around 3100-2850 cm⁻¹.
Raman spectroscopy would provide complementary information. While no specific Raman data for the target compound is available, studies on similar molecules demonstrate its utility in identifying skeletal vibrations of the heterocyclic ring. spectrabase.com
Table 5: Expected Vibrational Frequencies for 2-Ethyl-8-hydroxyquinazolin-4(1H)-one
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| ~3400-3200 | O-H, N-H stretch | IR |
| ~3100-2850 | C-H stretch (aromatic, alkyl) | IR, Raman |
| ~1680-1650 | C=O stretch (amide) | IR, Raman |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, which contains a conjugated aromatic system, would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The exact position of the maximum absorption (λ_max) would depend on the solvent.
Many quinoline (B57606) and quinazolinone derivatives are known to be fluorescent. nih.gov If 2-Ethyl-8-hydroxyquinazolin-4(1H)-one is fluorescent, an emission spectrum could be recorded by exciting the molecule at its absorption maximum. The resulting spectrum would be a mirror image of the lowest energy absorption band and would provide information about the electronic structure of the excited state. No specific absorption or emission data for this compound has been documented in the searched literature.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization (for chiral analogues)
While 2-ethyl-8-hydroxyquinazolin-4(1H)-one is itself achiral, the introduction of a stereocenter into the quinazolinone framework gives rise to chiral analogues. Determining the absolute configuration of these enantiomers is crucial for understanding their pharmacological and biological activities, as stereoisomers can exhibit significantly different properties. Chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive techniques for the unambiguous assignment of absolute stereochemistry in solution. researchgate.netrsc.org
These methods rely on the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a molecule's three-dimensional structure. The modern approach to stereochemical elucidation involves a combination of experimental measurements with quantum-mechanical calculations. rsc.orgrsc.org By comparing the experimental ECD or VCD spectrum with the theoretically predicted spectra for each possible enantiomer, the absolute configuration can be confidently assigned. rsc.org
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions within the molecule. encyclopedia.pub The quinazolinone core contains chromophores that give rise to characteristic ECD signals when perturbed by a chiral environment, such as a stereocenter on a substituent. encyclopedia.pub
A practical application of this method was demonstrated in the stereochemical assignment of quinazoline-containing diketopiperazines, such as polonimides A–C, isolated from the marine-derived fungus Penicillium polonicum. researchgate.net The absolute configurations of these complex chiral analogues were unequivocally determined by comparing their experimental ECD spectra with the spectra computed using time-dependent density functional theory (TD-DFT). The excellent agreement between the experimental spectrum of a given isolate and the calculated spectrum for one specific stereoisomer allowed for its definitive assignment. researchgate.net
The general workflow for this analysis is as follows:
Conformational Search: Identify all low-energy conformers of the chiral molecule using computational methods.
ECD Calculation: Compute the theoretical ECD spectrum for each conformer.
Boltzmann Averaging: Generate a final theoretical spectrum by averaging the contributions of each conformer based on their calculated relative energies (Boltzmann population).
Comparison: Match the resulting theoretical spectrum with the experimentally measured ECD spectrum to determine the absolute configuration.
The table below illustrates a representative comparison between experimental and calculated ECD data for a hypothetical chiral quinazolinone analogue, demonstrating how the sign and wavelength of Cotton effects are used for stereochemical assignment.
| Data Point | Experimental ECD (Δε) | Calculated ECD for (R)-enantiomer (Δε) | Calculated ECD for (S)-enantiomer (Δε) |
| Cotton Effect 1 | +12.5 at 225 nm | +13.2 at 228 nm | -13.2 at 228 nm |
| Cotton Effect 2 | -8.2 at 250 nm | -7.9 at 252 nm | +7.9 at 252 nm |
| Cotton Effect 3 | +5.6 at 315 nm | +6.1 at 318 nm | -6.1 at 318 nm |
This table is illustrative. Data is based on typical values found in ECD analyses of heterocyclic compounds.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the mid-infrared region, which corresponds to molecular vibrations. bruker.comnih.gov A key advantage of VCD is that every fundamental vibration in a chiral molecule is theoretically VCD-active, providing a rich and highly detailed spectrum for analysis. nih.gov This makes VCD an exceptionally reliable method for determining the absolute configuration of complex molecules with multiple stereocenters and significant conformational flexibility. researchgate.netrsc.org
The process for VCD analysis is analogous to that of ECD, involving the comparison of an experimental VCD spectrum with DFT-calculated spectra for the possible enantiomers. mdpi.com VCD is particularly effective because the numerous bands across the fingerprint region (e.g., 950–1700 cm⁻¹) provide multiple points of comparison, significantly increasing the confidence of the stereochemical assignment. mdpi.comrsc.org This technique has become a preferred method for determining absolute stereochemistry in many pharmaceutical research settings as it does not require crystallization of the compound, only that it is soluble in a suitable solvent like CDCl₃ or DMSO-d₆. researchgate.net
For potential chiral analogues of 2-ethyl-8-hydroxyquinazolin-4(1H)-one, VCD would be an invaluable tool for confirming the stereochemistry of synthesized products, especially for those intended for biological evaluation. dicp.ac.cn
Theoretical and Computational Chemistry Investigations of 2 Ethyl 8 Hydroxyquinazolin 4 1h One
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of quinazolinone derivatives. physchemres.orgresearchgate.net These calculations provide insights into the molecule's frontier molecular orbitals, which are crucial for understanding its reactivity and electronic transitions.
HOMO-LUMO Energy Gap Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and stability. acs.orgreddit.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For quinazolinone derivatives, the HOMO is typically localized over the fused benzene (B151609) ring and the heteroatoms, while the LUMO is often distributed across the pyrimidinone ring system. researchgate.net In the case of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, the presence of the electron-donating hydroxyl (-OH) and ethyl (-CH2CH3) groups is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's predicted reactivity compared to the unsubstituted quinazolinone core.
Table 1: Representative Quantum Chemical Properties of a Quinazolinone Derivative
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV |
| Ionization Potential (I) | The minimum energy required to remove an electron | 6.2 eV |
| Electron Affinity (A) | The energy released when an electron is added | 1.5 eV |
| Global Hardness (η) | Resistance to change in electron distribution | 2.35 eV |
| Global Softness (S) | Reciprocal of global hardness | 0.42 eV-1 |
Note: These values are illustrative for a generic quinazolinone derivative and would vary for 2-Ethyl-8-hydroxyquinazolin-4(1H)-one.
Electrostatic Potential Mapping and Charge Distribution Studies
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue-colored regions denote areas of positive potential, indicating sites for nucleophilic attack.
For 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, the MEP map would be expected to show significant negative potential around the oxygen atom of the carbonyl group and the oxygen of the hydroxyl group, as well as the nitrogen atoms in the quinazoline (B50416) ring. These locations represent the most likely sites for interactions with electrophiles and for hydrogen bonding. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group and the N-H proton, would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.govtandfonline.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its stable and transient geometries. tandfonline.comnih.govnih.gov
For 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, MD simulations could be employed to investigate the rotational freedom of the ethyl group at the 2-position and the hydroxyl group at the 8-position. These simulations would provide insights into the preferred orientations of these substituents and the energy barriers associated with their rotation. Furthermore, in a biological context, MD simulations are frequently used to model the interaction of small molecules like quinazolinone derivatives with protein targets, assessing the stability of the ligand-protein complex over time. rsc.orgresearchgate.net
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed investigation of reaction pathways and the characterization of transition state structures. By calculating the potential energy surface for a given reaction, chemists can identify the lowest energy path from reactants to products and determine the activation energy, which governs the reaction rate.
In Silico Modeling of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure validation. For instance, DFT calculations can provide theoretical vibrational frequencies corresponding to the infrared (IR) spectrum of a molecule. acs.org
For 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, computational modeling would predict characteristic vibrational modes, such as the C=O stretching of the quinazolinone core, the N-H and O-H stretching frequencies, and the various C-H stretching and bending modes of the ethyl group and the aromatic rings. Discrepancies between the calculated and experimental spectra can often be reconciled by applying a scaling factor to the theoretical frequencies. Similarly, NMR chemical shifts and UV-Vis absorption spectra can also be modeled computationally. nih.gov
Solvation Effects and Tautomeric Equilibria Modeling
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium. These models are crucial for accurately predicting properties such as solubility and reaction rates in solution.
Quinazolinones, particularly those with hydroxyl substitutions, can exist in different tautomeric forms. researchgate.net For 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, there is the potential for keto-enol tautomerism involving the quinazolinone ring and the hydroxyl group. Computational calculations can be used to determine the relative energies of these tautomers in both the gas phase and in different solvents. acs.org These studies can predict which tautomer is more stable under specific conditions, which is vital for understanding the molecule's chemical behavior and biological activity. For instance, theoretical studies on similar hydroxy-substituted quinazolines have explored the energetics of proton transfer between tautomeric forms. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 2-Ethyl-8-hydroxyquinazolin-4(1H)-one |
| Gefitinib |
| Vandetanib |
| Idelalisib |
| Olaparib |
| Niraparib |
| Streptomycin |
| Kanamycin |
| Linezolid |
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the coordination chemistry of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one that adheres to the requested outline.
The search did not yield specific studies detailing the investigation of ligand binding modes, synthesis and characterization of its metal complexes (transition metal, main group, or lanthanide/actinide), spectroscopic and structural analyses, or the stability and thermodynamics of complexation for the compound 2-Ethyl-8-hydroxyquinazolin-4(1H)-one.
While research exists on the coordination chemistry of related structures, such as 8-hydroxyquinoline (B1678124) and more complex quinazolinone derivatives, the strict requirement to focus solely on 2-Ethyl-8-hydroxyquinazolin-4(1H)-one prevents the inclusion of this information. Extrapolating data from different molecules would be scientifically inaccurate.
Therefore, a scientifically accurate and thorough article matching the detailed sections and subsections of the provided outline cannot be constructed at this time. Further experimental research on the coordination chemistry of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one is needed before such an article can be written.
Coordination Chemistry of 2 Ethyl 8 Hydroxyquinazolin 4 1h One As a Ligand
Exploration of Catalytic Applications of Metal-Quinazolinone Complexes
The coordination chemistry of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one and its derivatives has paved the way for the exploration of their metal complexes in the field of catalysis. The inherent structural features of these ligands, namely the presence of both hard (oxygen) and borderline (nitrogen) donor atoms, allow for the formation of stable complexes with a variety of transition metals. These metal-quinazolinone complexes have emerged as promising candidates for catalyzing a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the quinazolinone ligand can be fine-tuned by modifying the substituents on the heterocyclic ring, thereby influencing the catalytic activity and selectivity of the corresponding metal complex.
Research into the catalytic applications of metal complexes with ligands structurally similar to 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, such as 8-hydroxyquinoline (B1678124), has provided significant insights. These studies have demonstrated the potential of such complexes to act as efficient catalysts. For instance, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have shown high catalytic activity in the oxidation of hydrocarbons and alcohols using peroxides as the oxidant mdpi.com. This suggests that metal complexes of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one could also exhibit similar catalytic prowess in oxidation reactions. The presence of the 8-hydroxy group is crucial for the chelating ability of the ligand, which in turn stabilizes the metal center and facilitates the catalytic cycle.
Furthermore, the broader class of quinazolinone derivatives has been extensively utilized in metal-catalyzed cross-coupling reactions. Halogenated quinazolinones serve as versatile building blocks for the synthesis of more complex molecules through reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings nih.govmdpi.com. While in these cases the quinazolinone is the substrate rather than the ligand, it highlights the robustness of the quinazolinone core under catalytic conditions and the potential for its metal complexes to catalyze similar transformations. The development of novel polysubstituted quinazolinones is often achieved through these metal-catalyzed methods nih.gov.
The catalytic activity of these complexes is attributed to the ability of the metal center to exist in multiple oxidation states, facilitating redox processes. The ligand plays a critical role in stabilizing the catalytically active species and influencing the substrate's approach to the metal center. The ongoing research in this area focuses on designing and synthesizing novel metal-quinazolinone complexes with enhanced catalytic efficiencies and selectivities for a wider range of organic transformations.
Detailed Research Findings in Catalysis
While specific research on the catalytic applications of metal complexes of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one is limited, extensive studies on closely related 8-hydroxyquinoline (8-HQ) and other quinazolinone derivatives provide a strong basis for their potential catalytic activity.
Oxidation Reactions:
Vanadium(IV) complexes of methyl-substituted 8-hydroxyquinolines have been successfully employed as catalysts for the oxidation of alkanes and alcohols mdpi.com. In these systems, the vanadium complex, in the presence of a co-catalyst like 2-pyrazinecarboxylic acid (PCA), activates hydrogen peroxide for the efficient oxidation of substrates such as cyclohexane. The maximum yield for cyclohexane oxidation products reached 48%, which is significant for the oxidation of saturated hydrocarbons mdpi.com. This indicates that similar metal complexes of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one could be effective catalysts for various oxidation reactions.
Iron complexes have also been investigated for their catalytic oxidation capabilities. For instance, silica-supported iron tetrasulfophthalocyanine catalysts have been used for the clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tert-butyl hydroperoxide researchgate.net. This transformation is relevant for the synthesis of molecular frameworks found in antitumor compounds researchgate.net.
Cross-Coupling Reactions:
Metal-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated quinazolinones are frequently used as substrates in these reactions, demonstrating the stability of the quinazolinone scaffold under various catalytic conditions nih.govmdpi.com. For example, Suzuki-Miyaura cross-coupling of 6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones with arylboronic acids, catalyzed by palladium complexes, yields the corresponding triaryl-substituted quinazolinones in good to excellent yields mdpi.com.
The Negishi cross-coupling reaction, which utilizes organozinc reagents in the presence of a palladium or nickel catalyst, is another powerful method for functionalizing halogenated quinazolinones nih.govmdpi.com. These reactions underscore the potential for metal complexes of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one to act as catalysts in similar cross-coupling methodologies, given the structural and electronic similarities of the ligand framework.
The following interactive data table summarizes the findings for catalytic applications of metal complexes with structurally related ligands.
| Metal Complex/Catalyst | Reaction Type | Substrate | Oxidant/Reagent | Product | Yield (%) | Reference |
| [VO(2,6-(Me)₂-quin)₂] | Oxidation | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | 48 | mdpi.com |
| [VO(2,5-(Me)₂-quin)₂] | Oxidation | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | 41 | mdpi.com |
| [VO(2-Me-quin)₂] | Oxidation | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | 39 | mdpi.com |
| Silica-supported FePcS | Oxidation | 8-Hydroxyquinoline | tBuOOH | Quinoline-5,8-dione | 66 | researchgate.net |
| Pd(PPh₃)₄/CuI | Stille Coupling | 5-Chlorotriazoloquinazoline | Heterarylstannanes | 5-Heteraryl-substituted triazoloquinazolines | 20-78 | nih.gov |
| Palladium Catalyst | Suzuki-Miyaura Coupling | 2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones | Arylboronic acids | 2,6,8-Triaryl-2,3-dihydroquinazolin-4(1H)-ones | 77-91 | mdpi.com |
Development of Advanced Analytical Methodologies for 2 Ethyl 8 Hydroxyquinazolin 4 1h One
High-Performance Chromatographic Methodologies for Purity and Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one and for separating it from related impurities and isomers. amazonaws.com The development of a robust HPLC method is contingent on the physicochemical properties of the molecule, including its polarity, solubility, and pKa value. amazonaws.com For quinazolinone derivatives, reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. amazonaws.comnih.gov
Method development involves a systematic optimization of several parameters to achieve the desired separation. amazonaws.com This includes the selection of the appropriate column, mobile phase composition (often a mixture of water or buffer with an organic modifier like acetonitrile (B52724) or methanol), and a suitable detector, typically a UV detector set at a wavelength where the analyte exhibits maximum absorbance. amazonaws.comnih.gov The purity of final quinazolinone compounds is often confirmed using HPLC with a diode array detector (DAD). nih.gov
Table 1: Illustrative HPLC Parameters for Quinazolinone Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | Diode Array Detector (DAD) at 254 nm nih.gov |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This systematic approach ensures the development of a validated analytical method that provides consistent, reliable, and accurate data for the purity assessment of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one. amazonaws.com
Capillary Electrophoresis for Analytical Profiling
Capillary Electrophoresis (CE) offers a high-efficiency separation technique for the analytical profiling of quinazolinone derivatives. actamedicamarisiensis.ro This method is particularly useful for the simultaneous separation of multiple quinolone and quinazolinone-related compounds. actamedicamarisiensis.ro The principle of CE is based on the differential migration of charged analytes in an electric field within a narrow-bore fused-silica capillary. actamedicamarisiensis.ro
For the separation of quinolone derivatives, a common approach involves using a separation buffer such as sodium tetraborate (B1243019). actamedicamarisiensis.ro The addition of an organic modifier, like methanol, can further optimize the separation by altering the electroosmotic flow and analyte solubility. actamedicamarisiensis.ro A key advantage of CE is the rapid analysis time, often achieving separation in under 10 minutes. actamedicamarisiensis.ro
Table 2: Example of Capillary Electrophoresis Conditions for Quinolone Derivative Separation
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica |
| Separation Buffer | 40 mM Sodium tetraborate actamedicamarisiensis.ro |
| Organic Modifier | 5% Methanol actamedicamarisiensis.ro |
| Voltage | Optimized for separation |
| Detection | UV detector |
CE has proven to be an efficient tool for the separation of quinolones from different generations, indicating its potential for the detailed analytical profiling of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one and its related substances. actamedicamarisiensis.ro
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis
For a more comprehensive analysis, hyphenated techniques that couple chromatographic separation with mass spectrometric detection are invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide not only separation but also structural elucidation of the analytes.
LC-MS Analysis: LC-MS is a powerful tool for the identification and quantification of quinazolinone derivatives. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). copernicus.org In a typical LC-MS workflow, parameters such as precursor ion mass tolerance and fragment ion mass tolerance are set to ensure accurate identification. copernicus.org Web-based platforms like GNPS can be used to compare the MS/MS spectra of unknown compounds against libraries of known metabolites for tentative identification. copernicus.org
GC-MS Analysis: GC-MS is another robust technique for the analysis of volatile and thermally stable derivatives of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one. The sample is vaporized and separated in the gas chromatograph before being detected by the mass spectrometer. jocpr.comnih.gov The identification of compounds is achieved by comparing their mass spectra with established libraries such as the National Institute of Standard and Technology (NIST) database. jocpr.comcabidigitallibrary.org The retention time and the fragmentation pattern are key parameters for identification. jocpr.com
Table 3: General Parameters for GC-MS Analysis of Organic Compounds
| Parameter | Typical Setting |
|---|---|
| Column | DB-5MS (or similar) cabidigitallibrary.org |
| Carrier Gas | Helium cabidigitallibrary.org |
| Ionization Mode | Electron Impact (EI) at 70 eV cabidigitallibrary.org |
| Injector Temperature | 280°C cabidigitallibrary.org |
| Oven Temperature Program | Ramped from a low to high temperature (e.g., 50°C to 310°C) cabidigitallibrary.org |
| Mass Range | 45 to 450 Da cabidigitallibrary.org |
These hyphenated techniques provide a high degree of sensitivity and selectivity, making them essential for the in-depth analysis of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, including the identification of trace impurities and degradation products.
Advanced Titrimetric and Spectrophotometric Quantification Methods
Beyond chromatographic methods, advanced titrimetric and spectrophotometric techniques are employed for the quantification of quinazolinone derivatives.
Titrimetric Methods: For certain quinazolinone derivatives, acid-base titration in a non-aqueous medium can be a suitable method for quantitative determination. researchgate.net This technique is particularly applicable if the compound possesses acidic or basic functional groups. The process involves dissolving the substance in a suitable non-aqueous solvent, such as glacial acetic acid, and titrating it with a standard solution of an acid or base. researchgate.net The endpoint of the titration is often determined potentiometrically. researchgate.net Validation of the method for parameters like specificity, linearity, and accuracy is crucial to ensure its suitability for quantification. researchgate.net
Spectrophotometric Methods: UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of quinazolinone derivatives. This method is based on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. A key step is the development and validation of a method that includes determining the wavelength of maximum absorbance (λmax) for the compound in a suitable solvent. researchgate.net For instance, a spectrophotometric method for a quinazolinone derivative was developed using 0.1N NaOH, with absorbance measured in the 200–300 nm range. researchgate.net
Development of Sensors for Chemical Detection
The development of chemical sensors for the rapid and selective detection of quinazolinone derivatives is an emerging area of research. These sensors aim to provide real-time monitoring capabilities.
Electrochemical Sensors: Electrochemical sensors have shown promise for the detection of various organic compounds, including those with quinazoline (B50416) structures. nih.gov These sensors often rely on modifying an electrode with a material that specifically interacts with the analyte, leading to a measurable change in an electrical signal (e.g., current or potential). nih.gov For example, a ratiometric electrochemical sensor was developed for the determination of a herbicide using a quinazoline-engineered Prussian blue analogue. nih.gov The introduction of nitrogen-containing moieties like quinazoline into the sensor composition can enhance conductivity and the electroactive area, thereby improving the sensor's performance. nih.gov The synthesis of quinazolinones can even be achieved through electrochemical methods. rsc.orgorganic-chemistry.orgrsc.org
Fluorescence-Based Sensors: Quinazolinone derivatives themselves can serve as fluorescent probes for the detection of other molecules. nih.gov Certain quinazolinone fluorophores exhibit properties like aggregation-induced emission (AIE) and large Stokes shifts, making them suitable for developing "turn-on" fluorescence sensors. nih.gov For instance, a non-fluorescent quinazolinone derivative was designed to react with carbon monoxide, converting it into a highly fluorescent product, thus enabling the detection of the gas. nih.gov This principle could potentially be reversed to develop sensors where the fluorescence of a probe is quenched or enhanced upon binding to 2-Ethyl-8-hydroxyquinazolin-4(1H)-one.
Exploration of Advanced Chemical Applications of 2 Ethyl 8 Hydroxyquinazolin 4 1h One Non Biological
Utilization as a Synthetic Synthon in Complex Chemical Synthesis
The inherent reactivity and structural features of the quinazolinone core make it a valuable synthon, or building block, in organic synthesis for the construction of more complex molecular architectures. The presence of multiple reaction sites, including the nitrogen atoms, the carbonyl group, and the benzene (B151609) ring, allows for a variety of chemical transformations.
Derivatives of quinazolinone are often employed as starting materials for the synthesis of a diverse range of heterocyclic compounds. For instance, the quinazolinone nucleus can be modified at the N-1 and C-2 positions to introduce various functional groups, thereby enabling the construction of larger, polycyclic systems. While specific examples detailing the use of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one in the synthesis of complex macrocycles are not extensively documented in publicly available research, the general reactivity of the quinazolinone scaffold suggests its potential in this area. The 8-hydroxy group, in particular, offers a handle for further functionalization or for directing the assembly of macrocyclic structures through coordination chemistry.
The synthesis of various substituted quinazolinones often serves as a gateway to producing compounds with specific functionalities. The general synthetic strategies employed for quinazolinone derivatives can be adapted to produce 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, which can then be envisioned as a key intermediate for more elaborate molecules.
| Reactive Site | Potential Transformation | Resulting Structure Type |
| N1-H | Alkylation, Arylation | N-substituted quinazolinones |
| C2-Ethyl | Functionalization of the ethyl group | Modified side-chain derivatives |
| 8-OH | Etherification, Esterification | Functionalized aromatic ring |
| Benzene Ring | Electrophilic Substitution | Substituted quinazolinone core |
| Carbonyl Group | Reduction, Thionation | Modified heterocyclic ring |
Investigation in Materials Science
The unique photophysical and electronic properties of quinazolinone and 8-hydroxyquinoline (B1678124) derivatives have prompted their investigation in the field of materials science, particularly in the development of organic electronics and photonic materials.
Organic Electronics and Photonic Materials:
The 8-hydroxyquinoline moiety is a well-known ligand in the design of metal complexes for organic light-emitting diodes (OLEDs). researchgate.net These complexes, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are highly luminescent and possess excellent electron-transporting capabilities. researchgate.net The introduction of substituents on the quinoline (B57606) ring can modulate the emission color and efficiency of the resulting OLEDs. mdpi.com While direct studies on 2-Ethyl-8-hydroxyquinazolin-4(1H)-one for OLED applications are limited, its structural similarity to 8-hydroxyquinoline suggests that its metal complexes could also exhibit interesting photoluminescent properties. The ethyl group at the 2-position and the quinazolinone core could influence the electronic properties and the solid-state packing of the material, which are crucial for device performance.
Research on other quinazolinone derivatives has shown that they can possess distinctive photophysical properties, including intense luminescence and large Stokes shifts, making them attractive for various optical applications. researchgate.net The investigation of the photophysical properties of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one and its metal complexes could reveal its potential for use in new luminescent materials.
Supramolecular Assemblies:
The ability of the 8-hydroxyquinazolinone scaffold to coordinate with metal ions opens up possibilities for the construction of coordination polymers and other supramolecular assemblies. nih.govsemanticscholar.org These materials can exhibit a range of interesting properties, including porosity, catalysis, and luminescence, depending on the metal ion and the organic ligand used. The 2-Ethyl-8-hydroxyquinazolin-4(1H)-one ligand could potentially form one-, two-, or three-dimensional coordination networks. The specific geometry and connectivity of these networks would be dictated by the coordination preference of the metal center and the steric and electronic effects of the ethyl and hydroxyl groups.
| Potential Application | Relevant Structural Feature | Key Properties |
| Organic Light-Emitting Diodes (OLEDs) | 8-Hydroxyquinoline moiety | Luminescence, Electron transport |
| Luminescent Materials | Quinazolinone core, 8-hydroxy group | Intense fluorescence, Color tunability |
| Coordination Polymers | N and O donor atoms | Porosity, Catalysis, Luminescence |
Role in Catalyst Development (Beyond its own metal complexes)
The development of novel catalysts is a cornerstone of modern chemistry. While the metal complexes of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one might themselves exhibit catalytic activity, the focus of this section is on the role of the quinazolinone derivative in the development of other catalytic systems.
Currently, there is a lack of specific research demonstrating the use of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one as a ligand or scaffold for the development of new catalysts that are not its own direct metal complexes. However, the general principles of catalyst design suggest potential avenues for its application. For example, the quinazolinone framework could be functionalized with phosphine (B1218219) or N-heterocyclic carbene precursors, which are common ligands in transition metal catalysis. The 8-hydroxy group could also be used to anchor the molecule to a solid support, leading to the development of heterogeneous catalysts.
The synthesis of quinazolinone derivatives itself often requires catalysis, with various methods employing organocatalysts or metal-based catalysts to facilitate the cyclization reactions. nih.gov This highlights the importance of catalysis in accessing this class of compounds, which could then be explored for their own catalytic potential in other transformations.
Studies in Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the formation of specific, non-covalent complexes between a larger host molecule and a smaller guest molecule. Molecular recognition is the specific binding of a substrate to a receptor molecule. The 8-hydroxyquinoline scaffold is known for its ability to chelate metal ions with high specificity, which is a form of molecular recognition. nih.gov
The 2-Ethyl-8-hydroxyquinazolin-4(1H)-one molecule possesses potential binding sites for both cations (through the 8-hydroxy and carbonyl oxygen atoms) and anions (through the N-H proton). This suggests its potential for use in the design of receptors for specific ions or small molecules. The ethyl group could be modified to create a more defined binding cavity, enhancing the selectivity of the receptor.
| Interaction Type | Potential Guest | Structural Feature Involved |
| Metal Coordination | Metal Cations | 8-hydroxy and carbonyl oxygen |
| Hydrogen Bonding | Anions, Neutral Molecules | N-H proton, Carbonyl oxygen |
| Pi-Pi Stacking | Aromatic Molecules | Quinazolinone ring system |
Future Research Directions and Unresolved Challenges in 2 Ethyl 8 Hydroxyquinazolin 4 1h One Chemistry
Identification of Novel Synthetic Pathways and Methodologies
The development of efficient, sustainable, and versatile synthetic routes is paramount. While classical methods for quinazolinone synthesis exist, future research should target the unique substitution pattern of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one.
Key research objectives include:
Organocatalytic Multicomponent Reactions: The use of small organic molecules as catalysts offers a green and metal-free alternative for synthesis. frontiersin.org A one-pot reaction involving 2-amino-3-hydroxybenzoic acid, a C2 source like propionaldehyde (B47417) or ethyl propionoimidate, and a nitrogen source could provide a direct and atom-economical route.
Transition-Metal-Catalyzed C-H Functionalization: Modern synthetic chemistry has seen a surge in C-H activation strategies. nih.gov A promising future direction would be the direct ethylation of an 8-hydroxyquinazolin-4(1H)-one precursor at the C2 position, or the construction of the heterocyclic ring from simpler precursors via a catalyzed cascade reaction.
Photoredox and Electrochemical Synthesis: Leveraging visible light or electricity to drive chemical reactions represents a significant advancement in sustainable synthesis. frontiersin.org Exploring the assembly of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one using these emerging energy sources could lead to milder reaction conditions and novel synthetic pathways. frontiersin.org
Flow Chemistry Synthesis: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters compared to batch synthesis. Developing a flow-based synthesis would be a significant step towards the efficient and industrial-scale production of this compound.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Challenges |
|---|---|---|
| Organocatalytic MCRs | Metal-free, environmentally benign, high atom economy. frontiersin.org | Catalyst loading, reaction times, and selectivity with multifunctional substrates. |
| C-H Functionalization | Use of readily available precursors, reduced pre-functionalization steps. nih.gov | Regioselectivity, catalyst cost and sensitivity, requirement for directing groups. |
| Photoredox/Electrochemistry | Mild reaction conditions, unique reactivity, high functional group tolerance. frontiersin.org | Scalability, specialized equipment, quantum yield optimization. |
| Flow Chemistry | Enhanced safety and control, easy scalability, integration of purification. | High initial setup cost, potential for clogging with solid byproducts. |
Deeper Understanding of Intrinsic Reactivity and Selectivity
A comprehensive understanding of the molecule's reactivity is crucial for its application in further chemical synthesis. The interplay between the electron-donating hydroxyl group, the heterocyclic core, and the ethyl substituent creates a nuanced reactivity profile that remains largely unexplored.
Future investigations should focus on:
Site-Selective Functionalization: The molecule possesses multiple reactive sites: the N1 and N3 positions, the C4-carbonyl, the aromatic ring (C5, C6, C7), the C8-hydroxyl group, and the α-carbon of the C2-ethyl group. A significant challenge is to develop reactions that can selectively target one site without affecting the others. For instance, selective O-alkylation vs. N-alkylation presents a fundamental challenge.
Reactivity of the Benzene (B151609) Ring: The electron-donating hydroxyl group is expected to activate the benzene ring towards electrophilic aromatic substitution. Determining the precise regioselectivity (preference for C5 vs. C7) of reactions like nitration, halogenation, and Friedel-Crafts acylation is a key unresolved question. Nitration is a known electrophilic substitution for the basic quinazoline (B50416) ring. nih.gov
Chelation and Metal Coordination: The 8-hydroxyquinoline (B1678124) motif is a classic bidentate chelating agent for a wide range of metal ions. nih.gov A deep investigation into the coordination chemistry of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one with various metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺) is needed to understand the stability, structure, and properties of the resulting complexes. nih.gov
Table 2: Predicted Reactivity of Functional Groups
| Functional Group | Potential Reactions | Unresolved Selectivity Questions |
|---|---|---|
| C8-Hydroxyl Group | O-Alkylation, O-Acylation, Etherification, Chelation. | O- vs. N-functionalization; selective protection/deprotection. |
| N1/N3 Amide/Amine | N-Alkylation, N-Arylation, N-Acylation. | Selectivity between N1 and N3 positions. |
| C4-Carbonyl | Reduction to alcohol, Conversion to thione, Nucleophilic addition. | Chemoselectivity in the presence of other electrophilic sites. |
| Aromatic Ring (C5-C7) | Electrophilic Aromatic Substitution (Nitration, Halogenation). nih.gov | Regioselectivity (C5 vs. C7) and influence of the ethyl group. |
| C2-Ethyl Group | α-Halogenation, Oxidation, Condensation reactions. | Activation methods and control of side reactions. |
Discovery of Unprecedented Chemical Transformations
Beyond predictable functional group modifications, there is an opportunity to discover entirely new reactions that this scaffold can undergo.
Future research could explore:
Ligand-Accelerated Catalysis: Utilizing the 8-hydroxyquinoline-like chelating site to bind a metal, the entire molecule could act as a ligand that participates in or accelerates a catalytic cycle.
Skeletal Rearrangements: Under thermal, photochemical, or catalytic conditions, the quinazolinone core could potentially undergo ring-opening, ring-contraction, or rearrangement to afford novel heterocyclic systems.
Oxidative Coupling Reactions: The electron-rich nature of the phenol (B47542) ring could enable oxidative coupling reactions, leading to the formation of dimers or oligomers with unique and potentially valuable electronic or photophysical properties.
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The advancement of chemical science is intrinsically linked to technology. The study of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one would benefit immensely from the adoption of modern technological platforms.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, selectivity, and spectroscopic properties of the molecule. This can guide experimental design, saving time and resources by modeling reaction pathways and predicting the outcomes of electrophilic substitution or nucleophilic attack.
High-Throughput Screening (HTS): To explore the potential applications of this molecule, HTS techniques can be employed to rapidly test its interaction with a wide array of biological targets or its performance as a component in materials science assays.
Advanced Spectroscopic and Crystallographic Analysis: A thorough characterization using 2D NMR techniques, single-crystal X-ray diffraction, and advanced mass spectrometry methods is essential to unambiguously determine the structure of new derivatives and metal complexes, resolving any questions of regiochemistry or stereochemistry.
Expansion into New Areas of Materials and Supramolecular Chemistry
The unique combination of a rigid aromatic core, a hydrogen-bond-donating hydroxyl group, and a metal-chelating site makes 2-Ethyl-8-hydroxyquinazolin-4(1H)-one a highly attractive building block for advanced materials.
Potential research directions include:
Luminescent Materials and Sensors: Quinazolinone derivatives are known to exhibit interesting luminescence properties. researchgate.netrsc.org The 8-hydroxy substituent, in particular, suggests that this molecule could serve as a scaffold for new fluorescent probes. The chelation of metal ions at the 8-hydroxy-N1 site could lead to significant changes in its fluorescence (e.g., "turn-on" or "turn-off" sensing), making it a candidate for detecting specific metal ions in environmental or biological systems. researchgate.net
Metal-Organic Frameworks (MOFs): The ability to act as a bidentate ligand opens the door to using this molecule as an organic linker for the construction of novel MOFs. These materials could have applications in gas storage, separation, or catalysis.
Supramolecular Assemblies and Gels: The presence of both hydrogen-bond donor (OH, NH) and acceptor (C=O, N) sites makes the molecule an ideal candidate for forming ordered supramolecular structures through self-assembly. Research into its ability to form gels, liquid crystals, or other organized soft materials is a promising and unexplored avenue.
Table 3: Potential Applications in Materials Science
| Application Area | Key Molecular Features | Unresolved Challenges |
|---|---|---|
| Fluorescent Sensors | 8-Hydroxyquinoline chelating site, conjugated aromatic system. nih.govresearchgate.net | Achieving high selectivity and sensitivity for specific analytes. |
| Metal-Organic Frameworks | Rigid structure, bidentate chelating ligand. | Controlling the dimensionality and porosity of the resulting framework. |
| Supramolecular Gels | H-bond donor/acceptor sites, π-stacking capability. | Understanding the specific intermolecular interactions driving self-assembly. |
| Organic Electronics | Extended π-system, potential for derivatization to tune HOMO/LUMO levels. | Improving charge transport properties and device stability. |
Q & A
Q. How can researchers optimize the synthesis of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting catalysts (e.g., oxalic acid or heterogeneous solid acids), adjusting reaction conditions (temperature, solvent polarity), and monitoring intermediates via TLC or HPLC. For example, refluxing in acetic acid or ethanol under controlled temperatures (80–100°C) enhances cyclization efficiency. Multi-step protocols with purification via column chromatography are recommended to isolate high-purity products .
Q. What analytical techniques are critical for characterizing the molecular structure of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) for functional group identification, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. IR spectroscopy can verify hydroxy and carbonyl groups. For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and intermolecular interactions .
Q. How should researchers design initial biological activity screenings for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes/receptors relevant to the compound’s scaffold (e.g., SIRT1 inhibition or kinase modulation). Use cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial tests (MIC against E. coli or S. aureus). Dose-response curves and IC₅₀ calculations are essential for potency evaluation .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethyl vs. chloro groups) influence the structure-activity relationship (SAR) of quinazolin-4(1H)-one derivatives?
- Methodological Answer : Systematic SAR studies require synthesizing analogs with varied substituents at positions 2 and 8. Compare bioactivity data (e.g., IC₅₀ values) to identify pharmacophores. For instance, bulky substituents like phenyl groups enhance receptor binding affinity, while electron-withdrawing groups (e.g., Cl) may improve metabolic stability. Computational models (e.g., CoMFA) can predict optimal substitutions .
Q. What mechanistic insights can be gained from studying the interaction of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate binding modes with target proteins (e.g., DNA topoisomerases). Validate predictions via SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling. Knockdown/overexpression studies (siRNA/CRISPR) can confirm target relevance in cellular pathways .
Q. How can researchers resolve contradictions in reported synthetic yields or biological data for quinazolinone derivatives?
- Methodological Answer : Replicate protocols with strict control of variables (solvent purity, inert atmosphere). Use DOE (design of experiments) to identify critical factors (e.g., catalyst loading, reaction time). Cross-validate biological results via orthogonal assays (e.g., apoptosis markers alongside cytotoxicity data). Meta-analyses of published datasets can highlight methodological inconsistencies .
Q. What advanced techniques ensure the purity and stability of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one during long-term storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring to detect degradation products. Lyophilization improves stability for hygroscopic compounds. For sensitive derivatives, store under argon at -20°C. PXRD (powder X-ray diffraction) ensures no polymorphic transitions occur over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
